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Compound of Interest

Compound Name: (2-Oxoindolin-6-yl)boronic acid

Cat. No.: B595932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Oxoindolin-
6-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This

document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data, outlines relevant experimental protocols, and illustrates a common synthetic

application.

Spectroscopic Data
While specific experimental spectra for (2-Oxoindolin-6-yl)boronic acid (CAS 1217500-61-2)

are not widely published in publicly accessible journals, data for structurally similar isomers and

derivatives, along with general principles of arylboronic acid spectroscopy, allow for the

prediction and interpretation of its spectral characteristics. For reference, the IUPAC name for

this compound is (2-oxo-2,3-dihydro-1H-indol-6-yl)boronic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For (2-Oxoindolin-6-yl)boronic acid, ¹H NMR, ¹³C NMR, and ¹¹B NMR would be

the primary experiments conducted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Oxoindolin-6-yl)boronic acid
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Atom
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

C2 - ~178

C3 ~3.5 (s, 2H) ~36

C3a - ~128

C4 ~7.2 (d) ~110

C5 ~7.0 (d) ~125

C6 - ~135 (Broad due to Boron)

C7 ~7.4 (s) ~120

C7a - ~145

N-H ~10.5 (s, 1H) -

B(OH)₂ ~8.0 (s, 2H) -

Note: Predicted values are based on structure-activity relationships and data from similar

compounds. Actual experimental values may vary based on solvent and other experimental

conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound,

confirming its molecular weight and elemental composition. For (2-Oxoindolin-6-yl)boronic
acid (C₈H₈BNO₃), the expected exact mass is approximately 177.05 g/mol . Electrospray

ionization (ESI) is a common technique for the analysis of such polar molecules.

Table 2: Expected Mass Spectrometry Data for (2-Oxoindolin-6-yl)boronic acid
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Ion Formula Calculated m/z

[M+H]⁺ C₈H₉BNO₃⁺ 178.0621

[M+Na]⁺ C₈H₈BNO₃Na⁺ 200.0440

[M-H]⁻ C₈H₇BNO₃⁻ 176.0465

Experimental Protocols
Standard protocols for obtaining NMR and MS data for novel arylboronic acids are applicable

to (2-Oxoindolin-6-yl)boronic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (2-Oxoindolin-6-yl)boronic acid in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of

solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a

coordinating solvent like DMSO or methanol can help to break up these aggregates.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

A longer acquisition time and a greater number of scans are typically required compared

to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically
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referenced to the residual solvent peak.

Mass Spectrometry (ESI-MS) Protocol
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use an electrospray ionization mass spectrometer, which can be coupled

with a liquid chromatography system (LC-MS) for sample introduction and purification.

Analysis:

Infuse the sample solution directly into the ESI source or inject it into the LC system.

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺),

sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental

composition.

Synthetic Workflow: Suzuki-Miyaura Coupling
(2-Oxoindolin-6-yl)boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling

reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of

complex organic molecules, including pharmaceuticals.
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(2-Oxoindolin-6-yl)boronic acid

Reaction Mixture

Aryl Halide (Ar-X)

Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/H₂O)

Aqueous Workup & PurificationHeat 6-Aryl-2-oxoindoline

Click to download full resolution via product page

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key components and steps in a Suzuki-Miyaura coupling reaction

utilizing (2-Oxoindolin-6-yl)boronic acid. The boronic acid reacts with an aryl halide in the

presence of a palladium catalyst and a base in a suitable solvent system. Following the

reaction, an aqueous workup and purification are performed to isolate the desired 6-aryl-2-

oxoindoline product. This versatile reaction allows for the introduction of a wide range of aryl

groups at the 6-position of the oxindole core, enabling the synthesis of diverse compound

libraries for drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f869d?context=bbe
https://www.benchchem.com/product/b595932#spectroscopic-data-for-2-oxoindolin-6-yl-boronic-acid-nmr-ms
https://www.benchchem.com/product/b595932#spectroscopic-data-for-2-oxoindolin-6-yl-boronic-acid-nmr-ms
https://www.benchchem.com/product/b595932#spectroscopic-data-for-2-oxoindolin-6-yl-boronic-acid-nmr-ms
https://www.benchchem.com/product/b595932#spectroscopic-data-for-2-oxoindolin-6-yl-boronic-acid-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b595932?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

